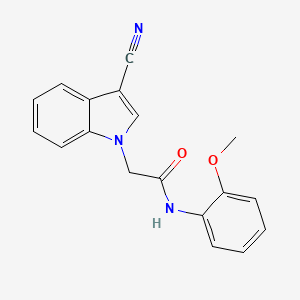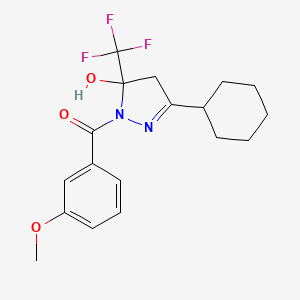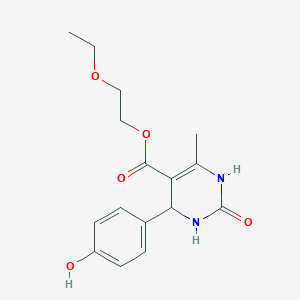
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as CMI-977 or apafant, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds and has been found to exhibit anti-inflammatory and immunomodulatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to act by inhibiting the binding of the chemokine RANTES (regulated on activation, normal T cell expressed and secreted) to its receptor CCR5. This leads to a reduction in the recruitment of inflammatory cells to the site of inflammation, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been found to exhibit anti-inflammatory and immunomodulatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1 beta, and IL-6. It has also been found to reduce the infiltration of inflammatory cells into the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its ability to selectively target the chemokine RANTES and its receptor CCR5, which are involved in the recruitment of inflammatory cells to the site of inflammation. This makes it a potentially effective therapeutic agent for the treatment of inflammatory diseases. However, one of the limitations of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide is its relatively low potency, which may limit its effectiveness in certain disease models.
Direcciones Futuras
There are several future directions for the study of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide. One potential application is in the treatment of sepsis, where it has been shown to be effective in preclinical models. Further studies are needed to determine its potential efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases, where it has been shown to exhibit anti-inflammatory properties. Further studies are needed to determine its potential efficacy in these disease models. Additionally, further studies are needed to optimize the synthesis and potency of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide for potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide involves a multi-step process that begins with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-cyano-1H-indole in the presence of a base to yield the intermediate product. The final step involves the reaction of the intermediate with 2-methoxyaniline to form 2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-cyano-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and has been tested in preclinical models of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of sepsis, a life-threatening condition caused by an overwhelming immune response to infection.
Propiedades
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-23-17-9-5-3-7-15(17)20-18(22)12-21-11-13(10-19)14-6-2-4-8-16(14)21/h2-9,11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYFALLEHSECCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![2-(1H-benzimidazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4983754.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4983776.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)


![N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
![3-bromo-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4983806.png)
![2-{4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]phenoxy}acetamide](/img/structure/B4983809.png)
![1-{[3-(1-azocanylcarbonyl)-1H-pyrazol-5-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B4983813.png)
![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)